![molecular formula C10H9BrN2O2S2 B7574816 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide](/img/structure/B7574816.png)
4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide, also known as Br-SMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. It has been found to form strong hydrogen bonds with the amino acid residues present in the active site of enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce blood glucose levels in diabetic animals, and inhibit the activity of bacterial urease. 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide is its potent inhibitory activity against several enzymes, making it a valuable tool for studying enzyme inhibition. However, one of the limitations of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide. One potential direction is the development of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide analogs with improved solubility and potency. Another direction is the investigation of the potential use of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the study of the mechanism of action of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide can provide valuable insights into enzyme inhibition and drug development.
Synthesis Methods
The synthesis of 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide involves the reaction of 4-bromo-benzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide.
Scientific Research Applications
4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, α-glucosidase, and urease. 4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide has also shown promising results in the treatment of cancer, diabetes, and bacterial infections.
properties
IUPAC Name |
4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S2/c11-8-1-3-9(4-2-8)17(14,15)13-7-10-12-5-6-16-10/h1-6,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKRLVRRSITQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=NC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide |
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